molecular formula C10H21NO3S B2431822 N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide CAS No. 1396807-99-0

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide

Cat. No.: B2431822
CAS No.: 1396807-99-0
M. Wt: 235.34
InChI Key: USHJZKTZIWPXAV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide is an organic compound with a unique structure that includes a cyclopropane ring and a sulfonamide group

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)9(12)6-7-11-15(13,14)8-4-5-8/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHJZKTZIWPXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of cyclopropanesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable subject for research and development.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅NO₃S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropane ring attached to a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include:

  • Bacterial Inhibition : Effective against various strains of bacteria, suggesting potential use in treating infections.
  • Antifungal Effects : Demonstrated activity against fungal pathogens.

2. Anti-inflammatory Properties

Studies have shown that the compound can reduce inflammatory markers in vitro and in vivo:

  • Cytokine Modulation : Decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Immune Cell Regulation : Alters the activity of macrophages and T cells, promoting an anti-inflammatory response.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

  • Cell Proliferation Inhibition : Reduces proliferation in various cancer cell lines.
  • Induction of Apoptosis : Triggers programmed cell death in malignant cells through intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives, including this compound. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest promising potential for this compound in treating bacterial and fungal infections.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in:

  • A significant reduction in paw edema.
  • Decreased levels of inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide and its derivatives?

  • Methodological Answer : Cyclopropanesulfonamide derivatives are typically synthesized via intramolecular alkylative ring closure. For example, sulfonyl chlorides (e.g., 3-chloropropane-1-sulfonyl chloride) react with amines (e.g., tert-butylamine) to form sulfonamides. Subsequent treatment with n-BuLi in THF induces cyclization to generate the cyclopropane ring. Deprotection with CF3CO2H yields the final product . For hydroxyalkyl substituents (like 3-hydroxy-4,4-dimethylpentyl), hydroxyl-protected intermediates (e.g., Boc or TBS ethers) are recommended to prevent side reactions during alkylation.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the cyclopropane ring (characteristic <sup>1</sup>H NMR signals at δ 0.8–1.2 ppm for cyclopropyl protons) and hydroxy group (broad singlet at δ 1.5–2.5 ppm).
  • LC-MS : Verify molecular weight ([M+H]<sup>+</sup> or [M-H]<sup>-</sup> peaks) and purity (>95% by HPLC).
  • X-ray crystallography (if crystalline): Resolve stereochemical details, particularly for chiral centers .

Q. What pharmacokinetic (PK) parameters should be prioritized in preliminary in vivo studies?

  • Methodological Answer : In rat snapshot experiments, measure:

  • Plasma half-life (t1/2) : Assess metabolic stability.
  • Oral bioavailability (F%) : Compare AUCoral vs. AUCIV.
  • Liver-to-plasma ratio : Indicates tissue partitioning, critical for hepatotoxicity evaluation.
  • Example: A related sulfonamide (compound 11) showed a plasma t1/2 of 4 hours and liver accumulation at 20 mpk dosing .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S isomers) impact biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. For example, use (R)- or (S)-BINOL ligands during cyclopropane formation. Test isomers in target-specific assays (e.g., enzyme inhibition). A study on cyclophosphamide isomers found divergent cytotoxicity profiles, highlighting the need for enantiopure synthesis .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corlate substituent effects (e.g., cyclopropane ring strain, hydroxy group polarity) with activity data .

Q. How can researchers resolve contradictions in biological activity across different assay models?

  • Methodological Answer : Conduct cross-model validation:

  • In vitro vs. in vivo : Compare IC50 values from enzyme assays with efficacy in animal models.
  • Species-specific differences : Test human vs. rodent cytochrome P450 metabolism to identify interspecies variability.
  • Example: A sulfonamide derivative showed potent in vitro kinase inhibition but poor in vivo efficacy due to rapid glucuronidation in mice .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug design : Convert the hydroxy group to a phosphate ester (improves aqueous solubility).
  • Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

Data Contradiction Analysis

Q. Why might in silico predictions of metabolic stability conflict with experimental data?

  • Methodological Answer :

  • Limitations of prediction tools : Software like ADMET Predictor may overlook rare metabolic pathways (e.g., atypical CYP3A4 oxidation).
  • Experimental validation : Use human liver microsomes (HLMs) or hepatocytes to confirm metabolite profiles. For example, a cyclopropanesulfonamide derivative was predicted to resist hydrolysis but showed rapid degradation in HLMs due to esterase activity .

Key Research Tools and Resources

  • Synthesis Protocols : Refer to Scheme 1 in Top Med Chem (2019) for cyclopropane ring closure .
  • Analytical Standards : PubChem CID entries (e.g., CID 1203167 for N-(4-aminophenyl)cyclopropanesulfonamide) provide reference spectra .
  • Biological Assays : Use LRRK2 kinase inhibition protocols from CHEMBL1992073 as a template for target validation .

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